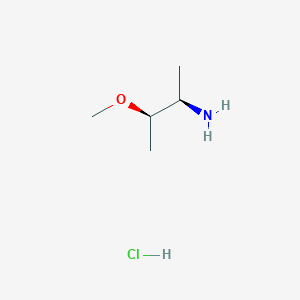

(2R,3R)-3-Methoxybutan-2-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound likely belongs to the class of organic compounds known as amines, which are characterized by the presence of a nitrogen atom. The “2R,3R” notation indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image . The “methoxy” group suggests the presence of an oxygen atom bonded to a methyl group (-OCH3), and “butan-2-amine” indicates a four-carbon chain with an amine group (-NH2) on the second carbon. The “hydrochloride” part suggests it’s in the form of a hydrochloride salt, which often improves the compound’s solubility in water.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate alkyl halide with a suitable amine . The stereochemistry (the “2R,3R” configuration) could be introduced using specific catalysts or by resolution of racemic mixtures .Molecular Structure Analysis

The molecular structure would be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The “2R,3R” notation suggests that the molecule has two chiral centers, which would lead to interesting features in its NMR spectrum .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the amine and methoxy groups. Amines can act as nucleophiles and bases, participating in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties, such as melting point, boiling point, solubility, and stability, would be determined experimentally. The presence of the amine and methoxy groups, as well as the “2R,3R” configuration, would influence these properties .Aplicaciones Científicas De Investigación

Group Interactions in Polyelectrolytes

The kinetics of amination reactions involving chloromethylated polystyrene with 2-aminobutanol, closely related to the study of "(2R,3R)-3-Methoxybutan-2-amine; hydrochloride," provide insights into the polymer modification process. This research highlights the impact of hydrophilic groups adjacent to amination sites, enhancing reactivity through what is termed the "hydrophilic effect" (Kawabe & Yanagita, 1971).

Lipase-Catalyzed Enantiomer Separation

The enzymatic resolution of racemic compounds, leading to the synthesis of biologically active molecules like (R)-GABOB and (R)-Carnitine, demonstrates the potential of "(2R,3R)-3-Methoxybutan-2-amine; hydrochloride" in producing enantiopure substances. These processes are crucial for developing pharmaceuticals with specific activity and minimal side effects (Kamal, Khanna, & Krishnaji, 2007).

Hexadentate Ligands for Metal Ions

Research on N3O3 amine phenol ligands, which share structural motifs with "(2R,3R)-3-Methoxybutan-2-amine; hydrochloride," offers insights into designing ligands for metal ion coordination. Such studies are foundational for developing catalysts, sensors, and materials for environmental and industrial applications (Liu, Wong, Rettig, & Orvig, 1993).

Chemical Aspects of Metoprolol Metabolism

The asymmetric synthesis and determination of the absolute configuration of metabolites related to metoprolol, a beta-blocker, underline the significance of stereochemistry in drug metabolism and pharmacokinetics. Understanding these aspects can guide the design of more effective and safer therapeutic agents (Shetty & Nelson, 1988).

Continuous Chemoselective Methylation

Studies on the chemoselective methylation of functionalized amines and diols with supercritical methanol over solid acid and acid-base bifunctional catalysts illustrate the potential of "(2R,3R)-3-Methoxybutan-2-amine; hydrochloride" in green chemistry applications. This work emphasizes the role of catalyst design in achieving high selectivity and efficiency in chemical synthesis processes (Oku, Arita, Tsuneki, & Ikariya, 2004).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,3R)-3-methoxybutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-4(6)5(2)7-3;/h4-5H,6H2,1-3H3;1H/t4-,5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBIECBIEIBOCT-TYSVMGFPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Methyl-[1,1'biphenyl]-4-yl)methyl acetate](/img/structure/B2958147.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2958148.png)

![7-(3-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2958154.png)

![2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2958155.png)

![3-allyl-8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958159.png)

![N,3,5-Trimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B2958160.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2958164.png)

![2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine](/img/structure/B2958167.png)